Multiomics Analyses Identify Proline Endopeptidase–Like Protein As a Key Regulator of Protein Trafficking, a Pathway Underlying Alzheimer’s Disease Pathogenesis
- Molecular Pharmacology 104, no. 1 (2023): 1-16.
- Duarte, Mariana Lemos, Minghui Wang, Ivone Gomes, Chenge Liu, Ali Sharma, Amanda K. Fakira, Achla Gupta, Seshat M. Mack, Bin Zhang, and Lakshmi A. Devi.
Abstract
Current treatments for Alzheimer’s disease (AD) help reduce symptoms for a limited time but do not treat the underlying pathology. To identify potential therapeutic targets for AD, an integrative network analysis was previously carried out using 364 human postmortem control, mild cognitive impairment, and AD brains. This analysis identified proline endopeptidase–like protein (PREPL), an understudied protein, as a downregulated protein in late-onset AD patients. In this study we investigate the role of PREPL. Analyses of data from human postmortem samples and PREPL knockdown (KD) cells suggest that PREPL expression modulates pathways associated with protein trafficking, synaptic activities, and lipid metabolism. Furthermore, PREPL KD impairs cell proliferation and modulates the structure of vesicles, levels of neuropeptide-processing enzymes, and secretion of neuropeptides. In addition, decrease in PREPL levels leads to changes in the levels of a number of synaptic proteins as well as changes in the levels of secreted amyloid beta (Aβ) 42 peptide and Tau phosphorylation. Finally, we report that local decrease in PREPL levels in mouse hippocampus attenuates long-term potentiation, suggesting a role in synaptic plasticity. Together, our results indicate that PREPL affects neuronal function by modulating protein trafficking and synaptic function, an important mechanism of AD pathogenesis.
Name | Palmostatin M |
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Cat. No. | B1193294 |
CAS No. | |
Formula | C22H43NO4S |
M. Wt | 417.65 |
IUPAC Name | (3S,4S)-3-decyl-4-(4-((3-(dimethylamino)propyl)sulfonyl)butyl)oxetan-2-one |
InChI Key | HVJGVPUJTPBPAM-SFTDATJTSA-N |
SMILES | O=C1O[C@@H](CCCCS(CCCN(C)C)(=O)=O)[C@@H]1CCCCCCCCCC |
PubChem CID | 56641205 |